molecular formula C19H20FN5O3 B2916337 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1003798-79-5

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2916337
CAS RN: 1003798-79-5
M. Wt: 385.399
InChI Key: NSTWVRAZUMGRGX-UHFFFAOYSA-N
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Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

TCMDC-142497: has been identified as a potential antimalarial agent. Its structure, featuring a quinazolinedione core, is associated with a broad spectrum of biological activities . The compound has shown promising results against Plasmodium falciparum 3D7 , a strain of the parasite responsible for malaria . The antimalarial activity is a critical area of research, especially in regions where malaria is endemic and resistance to current treatments is growing.

Antiproliferative Activity Against Cancer Cells

The compound has also been evaluated for its anti-proliferative activity against the MCF-7 cell line , which is a model for breast cancer . The ability to inhibit the growth of cancer cells makes TCMDC-142497 a candidate for further research in cancer therapy, potentially leading to new treatments that can target cancer cells selectively.

Anticancer Properties

Beyond its antiproliferative effects, TCMDC-142497’s quinazolinedione core is known for its anticancer properties . This includes the potential to induce apoptosis in cancer cells, disrupt cancer cell signaling, and inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow.

Anti-Inflammatory Effects

Quinazolinediones, including TCMDC-142497, are recognized for their anti-inflammatory effects . This application is significant for the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications with fewer side effects than current options.

Antimicrobial Activity

The structural features of TCMDC-142497 suggest it may have antimicrobial properties. While specific studies on TCMDC-142497’s antimicrobial activity are not detailed in the search results, the quinazolinedione pharmacophore is associated with this type of biological activity . This could be relevant for addressing antibiotic resistance.

Drug Discovery and Development

TCMDC-142497 serves as a valuable pharmacophore in drug discovery due to its versatile biological activities. It can be used as a starting point for the synthesis of novel compounds with potential therapeutic applications . The compound’s diverse range of activities makes it a prime candidate for lead optimization in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of TCMDC-142497, also known as N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide, is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein translation by charging tRNA with asparagine .

Mode of Action

TCMDC-142497 operates through a unique mechanism known as reaction hijacking . The compound inhibits protein translation and activates the amino acid starvation response . It acts as a pro-inhibitor, and the inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-142497 adduct . This means that the compound itself is inactive until it interacts with the enzyme, which then converts it into an active form that inhibits the enzyme’s function .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-142497 affects the protein translation pathway . By inhibiting PfAsnRS, the compound disrupts the charging of tRNA with asparagine, which is a crucial step in protein synthesis . This disruption leads to an activation of the amino acid starvation response, which can halt cell growth and proliferation .

Result of Action

The molecular and cellular effects of TCMDC-142497’s action primarily involve the disruption of protein synthesis. By inhibiting PfAsnRS, the compound prevents the proper charging of tRNA with asparagine, leading to a halt in protein translation . This disruption can lead to cell growth arrest and potentially cell death .

properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3/c1-4-13-12(3)21-19(23-18(13)27)25-16(9-11(2)24-25)22-17(26)10-28-15-8-6-5-7-14(15)20/h5-9H,4,10H2,1-3H3,(H,22,26)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTWVRAZUMGRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

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